molecular formula C13H14F3N3 B14229230 4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-83-8

4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile

Cat. No.: B14229230
CAS No.: 827322-83-8
M. Wt: 269.27 g/mol
InChI Key: UNWSCDPJAWHMPR-UHFFFAOYSA-N
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Description

4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is an organic compound that features a piperazine ring substituted with a trifluoromethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with piperazine and a cyanating agent. One common method includes the use of copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

827322-83-8

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

4-[4-methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile

InChI

InChI=1S/C13H14F3N3/c1-10-2-3-11(8-12(10)13(14,15)16)19-6-4-18(9-17)5-7-19/h2-3,8H,4-7H2,1H3

InChI Key

UNWSCDPJAWHMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C#N)C(F)(F)F

Origin of Product

United States

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